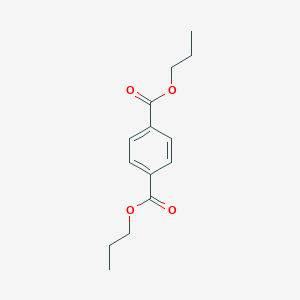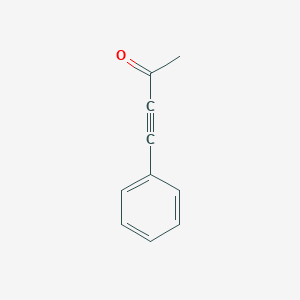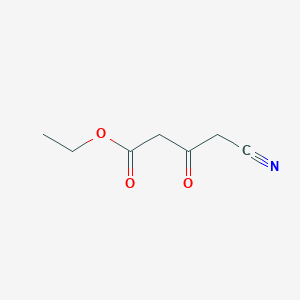
Dipropyl terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl terephthalate (DPT) is a chemical compound that belongs to the family of terephthalates. It is a colorless and odorless liquid that is used in various applications, including as a plasticizer, solvent, and intermediate in the production of polyesters and other chemicals. DPT is synthesized by the esterification of terephthalic acid with propanol.
Wirkmechanismus
The mechanism of action of Dipropyl terephthalate is not well understood. However, it is believed to act as a plasticizer, which means that it can increase the flexibility and durability of plastics. This compound may also act as a solvent, which can dissolve other chemicals and facilitate chemical reactions. Additionally, this compound may have other properties, such as antimicrobial activity, that have not been fully explored.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can be metabolized by the liver and excreted in the urine. This compound may also have toxic effects on cells and tissues, although the extent of these effects is not well understood. Further research is needed to determine the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Dipropyl terephthalate has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound that can be synthesized easily and purified by distillation. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations, including its low solubility in water and its potential toxicity. This compound may also have limited applicability in certain types of experiments, such as those involving aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Dipropyl terephthalate. One area of research is the development of new synthesis methods for this compound and other terephthalates. Another area of research is the study of the properties and applications of this compound in various fields, such as materials science, organic chemistry, and environmental science. Additionally, further research is needed to determine the potential toxic effects of this compound and other terephthalates on human health and the environment.
Synthesemethoden
The synthesis of Dipropyl terephthalate involves the esterification of terephthalic acid with propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction can be carried out under reflux conditions, and the product is purified by distillation. The chemical equation for the synthesis of this compound is as follows:
C6H4(CO2H)2 + 2 C3H7OH → C6H4(CO2C3H7)2 + 2 H2O
Wissenschaftliche Forschungsanwendungen
Dipropyl terephthalate has been used in various scientific research applications, including as a plasticizer in the production of polyesters, as a solvent in the synthesis of organic compounds, and as an intermediate in the production of other chemicals. This compound has also been used as a model compound for the study of the esterification reaction and the properties of terephthalates. In addition, this compound has been used as a reference material for the analysis of terephthalates in environmental samples.
Eigenschaften
CAS-Nummer |
1962-74-9 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
dipropyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
GXJPKIGCMGAHTL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC |
Andere CAS-Nummern |
1962-74-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)






![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
